molecular formula C7H9ClN4S B14744828 Nicotinaldehyde, thiosemicarbazone, monohydrochloride CAS No. 2104-92-9

Nicotinaldehyde, thiosemicarbazone, monohydrochloride

Cat. No.: B14744828
CAS No.: 2104-92-9
M. Wt: 216.69 g/mol
InChI Key: YWZMCUMVZNCDGN-OAZHBLANSA-N
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Description

Nicotinaldehyde, thiosemicarbazone, monohydrochloride is a chemical compound derived from the reaction of nicotinaldehyde with thiosemicarbazide, followed by the formation of its hydrochloride salt. This compound is part of the thiosemicarbazone family, known for their diverse biological activities and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nicotinaldehyde, thiosemicarbazone, monohydrochloride typically involves the reaction of nicotinaldehyde with thiosemicarbazide in an acidic medium. The reaction is carried out under reflux conditions, and the product is isolated as its hydrochloride salt by the addition of hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Nicotinaldehyde, thiosemicarbazone, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and substituted thiosemicarbazones, which have varied applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of nicotinaldehyde, thiosemicarbazone, monohydrochloride involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • Pyridine-2-carbaldehyde thiosemicarbazone
  • Benzaldehyde thiosemicarbazone
  • Acetone thiosemicarbazone

Comparison: Nicotinaldehyde, thiosemicarbazone, monohydrochloride is unique due to its specific structure, which imparts distinct biological activities. Compared to other thiosemicarbazones, it has shown higher efficacy in anticancer studies and better pharmacokinetic properties .

Properties

CAS No.

2104-92-9

Molecular Formula

C7H9ClN4S

Molecular Weight

216.69 g/mol

IUPAC Name

[(E)-pyridin-3-ylmethylideneamino]thiourea;hydrochloride

InChI

InChI=1S/C7H8N4S.ClH/c8-7(12)11-10-5-6-2-1-3-9-4-6;/h1-5H,(H3,8,11,12);1H/b10-5+;

InChI Key

YWZMCUMVZNCDGN-OAZHBLANSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=S)N.Cl

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=S)N.Cl

Origin of Product

United States

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